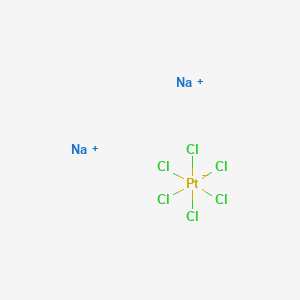

Disodium hexachloroplatinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium hexachloroplatinate is an inorganic sodium salt comprising separate sodium cations and octahedral [PtCl6](2-) anions. It contains a hexachloroplatinate(2-).

Scientific Research Applications

Environmental Science : Disodium hexachloroplatinate has been studied for its environmental impact, particularly in relation to other hexachlorocyclohexane isomers. Research by Willett, Ulrich, and Hites (1998) focused on the differential environmental fates and toxicities of hexachlorocyclohexane isomers, including lindane and those in the technical mixture, highlighting its global transport and potential risks (Willett, Ulrich, & Hites, 1998).

Analytical Chemistry : In the field of analytical chemistry, this compound has been utilized in polarographic analysis. Leeuwenkamp et al. (1984) discussed its determination in therapeutic levels in plasma, serum, and blood using polarography, a technique important for analyzing its concentration and behavior in biological samples (Leeuwenkamp et al., 1984).

Safety and Toxicology : The compound's safety profile has been evaluated in relation to its use in hygiene products. Nixon, Buehler, and Newmann (1972) conducted a preliminary safety assessment of disodium etidronate, closely related to this compound, in experimental oral hygiene products. Their research indicated its safety for consumer use when incorporated at specific levels in toothpaste and mouthwash (Nixon, Buehler, & Newmann, 1972).

Pharmacology and Drug Development : The compound's derivatives have been explored in pharmacological contexts. For instance, Pakter et al. (1982) reported on the coagulopathy associated with the use of moxalactam disodium, a β-lactam antibiotic. This highlights the importance of understanding the effects of such compounds in drug development and clinical use (Pakter et al., 1982).

Material Science and Energy Storage : Disodium terephthalate, a derivative, has been synthesized for use as an anode material in sodium-ion batteries. Park et al. (2012) demonstrated its excellent electrochemical performance, highlighting its potential in energy storage technologies (Park et al., 2012).

Safety and Hazards

Future Directions

Sodium hexachloroplatinate is used as the most common chemical shift reference in platinum-195 NMR spectroscopy . It is also used as a precursor for the photoreductive deposition of metallic platinum on various substrates such as a photoactive protein film. These films have potential applications as biohybrid catalysts .

Mechanism of Action

Target of Action

Disodium hexachloroplatinate, also known as Sodium hexachloroplatinate (IV), is an inorganic compound with the formula Na2[PtCl6], consisting of the sodium cation and the hexachloroplatinate anion It has been used as a precursor for the photoreductive deposition of metallic platinum on various substrates such as a photoactive protein film .

Mode of Action

It’s known that the compound can react with a base, such as sodium hydroxide, producing [pt(oh)6]−2 ion . This suggests that it may interact with its targets through redox reactions or complex formation.

Biochemical Pathways

It has been observed that hexachloroplatinate (iv) ions were taken up by unicellular algae, where they were reduced to divalent form . This suggests that this compound may interact with biological systems through redox reactions, potentially affecting various biochemical pathways.

Pharmacokinetics

Its solubility in water suggests that it may have good bioavailability when administered in aqueous solutions.

Result of Action

It has been observed that all platinum ions taken up by the cells were reduced to divalent form . This suggests that this compound may induce redox reactions within cells, potentially leading to various cellular effects.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, anhydrous sodium hexachloroplatinate, which is yellow, tends to form the orange hexahydrate upon storage in humid air . This suggests that the compound’s action, efficacy, and stability may be affected by factors such as humidity and temperature.

Biochemical Analysis

Biochemical Properties

It is known that it can serve as a precursor for the creation of platinum complexes These complexes can interact with various biomolecules, potentially influencing biochemical reactions

Cellular Effects

It is known that platinum compounds can have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that it can form platinum complexes , which can have various effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name |

disodium;platinum(4+);hexachloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.2Na.Pt/h6*1H;;;/q;;;;;;2*+1;+4/p-6 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGFSULIVEYGQQY-UHFFFAOYSA-H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Na+].[Na+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Pt+4] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6Na2Pt |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16923-58-3 |

Source

|

| Record name | DISODIUM HEXACHLOROPLATINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7589P090H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-(1-Adamantyl)ethoxy]-4-oxobutanoic acid](/img/structure/B106377.png)

![2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B106386.png)